3-Chloro-4-fluoro-5-formylbenzoic acid is an aromatic compound characterized by the presence of a formyl group (-CHO), a chlorine atom, and a fluorine atom attached to a benzoic acid structure. Its molecular formula is , with a molecular weight of approximately 202.57 g/mol. This compound is notable for its unique combination of halogen substituents and a reactive aldehyde group, which may influence its chemical reactivity and biological properties .
The synthesis of 3-Chloro-4-fluoro-5-formylbenzoic acid can be achieved through several methods:
3-Chloro-4-fluoro-5-formylbenzoic acid has potential applications in various fields:
Several compounds share structural similarities with 3-Chloro-4-fluoro-5-formylbenzoic acid, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Chloro-4-fluorobenzoic acid | C7H4ClF O2 | Lacks the formyl group; primarily used in synthesis |
| 3-Bromo-4-fluoro-5-formylbenzoic acid | C8H4BrF O3 | Contains bromine instead of chlorine |
| 4-Fluoro-3-nitrobenzoic acid | C7H4F N O3 | Contains a nitro group instead of an aldehyde |
| 3-Chloro-2-fluorobenzoic acid | C7H4ClF O2 | Different positioning of halogens |
These compounds exhibit varying reactivities and biological activities based on their substituent groups. The unique combination of chlorine and fluorine along with the formyl group in 3-Chloro-4-fluoro-5-formylbenzoic acid may provide distinct advantages in specific applications compared to its analogs .